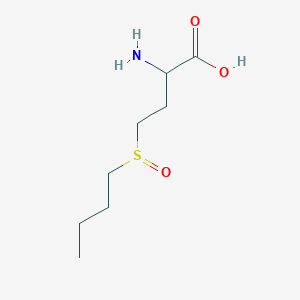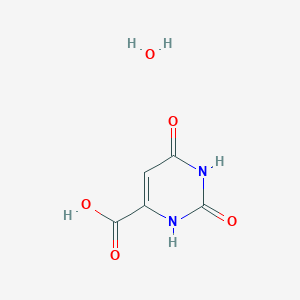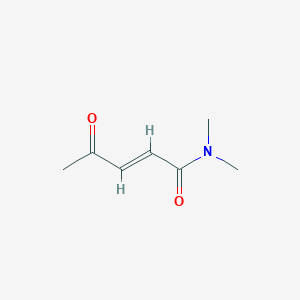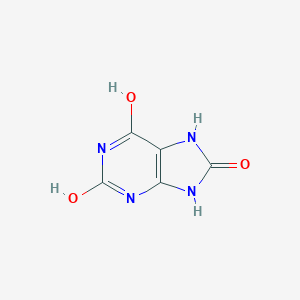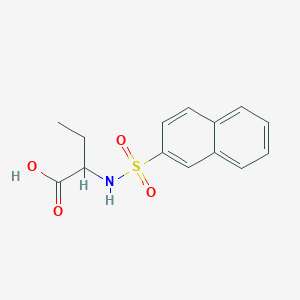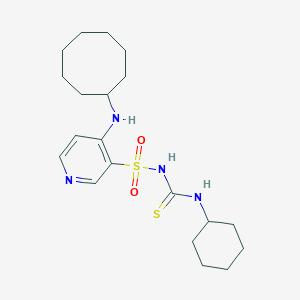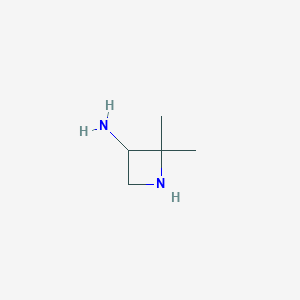
2,2-Dimethylazetidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,2-Dimethylazetidin-3-amine” is an organic compound that contains nitrogen. It is structurally similar to ammonia, with two of the hydrogen atoms replaced by methyl groups .
Synthesis Analysis
The synthesis of amines like “2,2-Dimethylazetidin-3-amine” can involve several methods. One common method is the reduction of nitriles or amides and nitro compounds. Other reactions can involve alkyl groups, S N 2 reactions of alkyl halides, ammonia and other amines, and nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .
Molecular Structure Analysis
The molecular formula of “2,2-Dimethylazetidin-3-amine” is C5H12N2, and it has a molecular weight of 100.16 g/mol .
Chemical Reactions Analysis
Amines are known for their ability to act as weak organic bases. They can engage in hydrogen bonding with water, making them soluble in water. They also have a significant chelating activity due to the presence of unpaired electrons on the nitrogen atom .
Physical And Chemical Properties Analysis
Amines have unique physical properties. They can act as bases, accepting protons due to the lone pair of electrons on the nitrogen atom. They are also capable of hydrogen bonding, which can affect their boiling points and solubility in water .
Applications De Recherche Scientifique
- Application : 2,2-Dimethylazetidin-3-amine can be used as a precursor for the synthesis of fluorescent derivatives. For instance, it reacts with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde (NDA) in the presence of cyanide to form fluorescent N-substituted 1-cyanobenz[f]isoindole (CBI) derivatives . These derivatives enable sensitive detection of primary amines via fluorescence.
Fluorescent Derivatization of Primary Amines
Mécanisme D'action
Target of Action
It is known that this compound is an organic molecule , and it is often the case that such molecules interact with various biological targets such as enzymes, receptors, or other proteins.
Biochemical Pathways
It is known that organic compounds can influence a wide range of biochemical pathways, from metabolic processes to signal transduction pathways . The specific pathways affected by this compound would depend on its targets and mode of action.
Action Environment
The action, efficacy, and stability of 2,2-Dimethylazetidin-3-amine can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other molecules, and the specific characteristics of the target cells or tissues . Understanding these factors is crucial for predicting the compound’s behavior in a biological context.
Propriétés
IUPAC Name |
2,2-dimethylazetidin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c1-5(2)4(6)3-7-5/h4,7H,3,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEXCGGKCZIFOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CN1)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylazetidin-3-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


